molecular formula C4H12N2O B2538538 2-Methoxypropane-1,3-diamine CAS No. 44549-37-3

2-Methoxypropane-1,3-diamine

Cat. No.: B2538538
CAS No.: 44549-37-3
M. Wt: 104.153
InChI Key: JMORBWICMBFECY-UHFFFAOYSA-N
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Description

For instance, diamines with methoxy groups often exhibit modified solubility, reactivity, and biological activity compared to non-substituted analogs .

Properties

IUPAC Name

2-methoxypropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-7-4(2-5)3-6/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMORBWICMBFECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypropane-1,3-diamine typically involves the reaction of 2-methoxypropanol with ammonia or an amine under specific conditions. One common method is the reductive amination of 2-methoxypropanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules
2-Methoxypropane-1,3-diamine serves as a versatile building block in organic chemistry. Its amino groups can participate in various reactions, enabling the synthesis of complex molecules. For instance:

  • Formation of Amides and Ureas : The amino groups can react with carbonyl compounds to form amides or ureas, which are essential in pharmaceuticals and agrochemicals.
  • Synthesis of Heterocycles : The compound can be utilized in the formation of heterocyclic compounds, which are prevalent in many bioactive molecules.

Medicinal Chemistry

Potential Pharmaceutical Applications
Research indicates that this compound may have potential applications in drug development:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .
  • Neurological Disorders : Its structural similarity to known neurotransmitter precursors positions it as a potential candidate for the treatment of neurological disorders .

Material Science

Polymer Production
The compound is also explored for its role in materials science:

  • Polymerization Reactions : The amino groups can initiate polymerization processes, leading to the development of new polymeric materials with specific properties.
  • Resins and Coatings : It can be used as a component in the formulation of resins and coatings, enhancing their mechanical properties and durability.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing enzyme inhibitors. The compound was reacted with various electrophiles to yield products with significant biological activity against specific enzymes involved in metabolic pathways.

Case Study 2: Antimicrobial Research

In another investigation, derivatives of this compound were tested against resistant bacterial strains. The results indicated that certain modifications to the structure enhanced antibacterial efficacy, suggesting a pathway for developing new antibiotics targeting resistant infections .

Mechanism of Action

The mechanism of action of 2-Methoxypropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key propane-1,3-diamine derivatives and structurally related compounds, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
N1-(2-Methoxyethyl)-N1-methylpropane-1,3-diamine C₇H₁₈N₂O 146.23 Methoxyethyl, methyl groups Used in chemical synthesis; no explicit biological activity reported
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine C₉H₂₂N₂O 174.28 Methoxyethyl, isopropyl groups Higher molecular weight; potential surfactant or ligand
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ 119.16 Dimethoxy group at C3 Altered solubility; precursor in organic synthesis
2-Methylbenzene-1,3-diamine (m-TDA mixture) C₇H₁₀N₂ 122.17 Aromatic ring with methyl and amines Industrial use in polymers, dyes; higher toxicity

Key Observations:

  • Substituent Effects: Methoxy groups in aliphatic diamines (e.g., methoxyethyl in ) enhance polarity and water solubility compared to non-polar alkyl or aromatic analogs like m-TDA .
  • Reactivity: Aromatic diamines (e.g., m-TDA) exhibit distinct reactivity due to conjugation with the benzene ring, enabling use in polymerization, whereas aliphatic methoxy-diamines may favor nucleophilic reactions .

Biological Activity

2-Methoxypropane-1,3-diamine, also known as 3-methoxypropane-1,2-diamine, is an organic compound with significant implications in various biological and chemical applications. Its unique structure, characterized by the presence of methoxy and amine functional groups, allows for diverse interactions in biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₄H₁₂N₂O
  • Molecular Weight : 102.15 g/mol
  • Structure : The compound features a propane backbone with two amine groups and a methoxy substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group enhances its solubility and reactivity, facilitating hydrogen bonding and other interactions that are crucial for enzyme binding and metabolic processes.

Key Interactions:

  • Enzyme Inhibition : The compound can act as a competitive inhibitor in certain enzymatic pathways, influencing metabolic rates and pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic functions.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of growth in Gram-positive bacteria
Enzyme InteractionCompetitive inhibition in metabolic pathways
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective against strains such as Staphylococcus aureus and Escherichia coli, showing potential as a lead compound for antibiotic development.

Study 2: Cancer Cell Line Cytotoxicity

Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to increased apoptosis rates. The IC50 values ranged from 20 to 30 µM across different cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Synthesis and Applications

This compound can be synthesized through various chemical routes involving the reaction of propylene oxide with amines under controlled conditions. Its applications extend beyond antimicrobial and anticancer activities; it is also utilized as a building block in organic synthesis and as a reagent in polymer production.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Methoxypropane-1,3-diamine, and how can reaction conditions be optimized to minimize byproducts?

Answer:
Synthesis of this compound likely involves nucleophilic substitution or reductive amination. A comparable synthesis for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine () uses 1,3-diaminopropane and methylamine under controlled pH and temperature to ensure selective amine formation. For this compound, substituting methylamine with a methoxy-containing precursor (e.g., 2-methoxyethyl bromide) could introduce the methoxy group. Key parameters include:

  • Temperature : Maintain <50°C to prevent over-alkylation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Distillation or column chromatography to isolate the diamine from unreacted intermediates.
    Byproducts like oligomers can be minimized by stoichiometric control of reactants .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy (-OCH3_3) and amine (-NH2_2) groups. For example, methoxy protons resonate at ~3.3 ppm, while primary amines show broad peaks at 1.5–2.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C5_5H14_{14}N2_2O: 118.11 g/mol).
  • IR : Stretching frequencies for N-H (3300–3500 cm1^{-1}) and C-O (1050–1150 cm1^{-1}).
    Data Contradictions : Cross-validate with computational tools (e.g., PubChem’s InChI key in ) or replicate experiments under standardized conditions .

Advanced Question: How does the methoxy substituent in this compound influence its coordination chemistry compared to unsubstituted 1,3-diaminopropane?

Answer:
The methoxy group introduces steric hindrance and electron-donating effects, altering ligand-metal interactions. For example:

  • Steric Effects : The methoxy group may reduce binding affinity to metal ions (e.g., Cu2+^{2+}, Ni2+^{2+}) due to spatial crowding.
  • Electronic Effects : Enhanced electron density at the amine nitrogen improves stability in acidic conditions, relevant for catalysis or metal-organic frameworks (MOFs).
    Comparative studies with 1,3-diaminopropane (unsubstituted) and computational modeling (e.g., DFT) can quantify these effects .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to H315/H318 hazards in ).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335).
  • First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention ( ).
  • Waste Disposal : Segregate as hazardous organic waste and use licensed disposal services ( ) .

Advanced Question: How can this compound be functionalized for pH-responsive drug delivery systems?

Answer:
The primary amines can be modified to create pH-sensitive linkages (e.g., imine or amide bonds):

Conjugation : React with ketone-containing drugs (e.g., doxorubicin) to form acid-labile Schiff bases.

Nanoparticle Synthesis : Co-polymerize with PEG derivatives, leveraging amine reactivity for cross-linking.

pH-Dependent Release : At tumor microenvironment pH (~5.5), the Schiff base hydrolyzes, releasing the drug.
Optimization involves tuning the pKa of amines via methoxy group positioning () .

Advanced Question: What computational strategies predict the interaction of this compound with enzymes or receptors?

Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to assess binding affinity.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous solutions, focusing on hydrogen bonds between amines and catalytic residues.
  • QSAR Models : Correlate methoxy group orientation with bioactivity using datasets from PubChem () or ChEMBL.
    Validation requires in vitro assays (e.g., enzyme inhibition) to confirm computational predictions .

Basic Question: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to avoid oxidation.
  • Moisture Control : Use desiccants (e.g., silica gel) as amines are hygroscopic.
  • Light Sensitivity : Protect from UV light using amber glass bottles.
    Stability studies (HPLC monitoring) should confirm shelf life under these conditions .

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